molecular formula C15H12O B3051328 1-(9H-fluoren-9-yl)ethan-1-one CAS No. 3300-10-5

1-(9H-fluoren-9-yl)ethan-1-one

Cat. No.: B3051328
CAS No.: 3300-10-5
M. Wt: 208.25 g/mol
InChI Key: HTKCBQHKADUMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-yl)ethan-1-one is a fluorene-derived ketone characterized by an acetyl group attached to the 9-position of the fluorene core. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of polycyclic aromatic hydrocarbons (PAHs) and functionalized fluorenyl derivatives. Its synthesis involves the reaction of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one with LiI and BF₃•Et₂O in tetrahydrofuran (THF), yielding a pure product with a melting point of 122–123°C and a high yield of 91% . The presence of chlorine substituents at the 2- and 7-positions on the fluorene ring enhances its reactivity, making it a versatile precursor for further functionalization.

Properties

IUPAC Name

1-(9H-fluoren-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKCBQHKADUMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463359
Record name Ethanone, 1-(9H-fluoren-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3300-10-5
Record name Ethanone, 1-(9H-fluoren-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9H-fluoren-9-yl)ethan-1-one can be synthesized through several methods. One common approach involves the oxidation of 9H-fluorene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact .

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Substituent Effects on the Fluorene Core

The following table compares 1-(9H-fluoren-9-yl)ethan-1-one with structurally related compounds, emphasizing substituent effects on physical and chemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Synthesis Method
This compound Acetyl at 9; Cl at 2,7 (C₁₅H₁₀Cl₂O) ~277* 122–123 High crystallinity; electron-withdrawing Cl enhances reactivity LiI/BF₃•Et₂O in THF
1-(9,9-Dibutyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one Dibutyl at 9; Cl at 2,7; acetyl at 4 Not reported Not reported Increased lipophilicity due to butyl groups; suitable for hydrophobic systems Alkylation with butyl bromide
1-(9,9-Dimethyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one Dimethyl at 9; Cl at 2,7; acetyl at 4 Not reported Not reported Improved steric protection; enhanced thermal stability Alkylation with iodomethane
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone Dimethyl at 9; acetyl at 2 (C₁₇H₁₆O) 236.31 Not reported Requires cold storage (2–8°C); used in optoelectronics Not specified
1-(9H-Fluoren-9-yl)-2,2-dimethyl-propan-1-one tert-Butyl at acetyl; unsubstituted fluorene 250.33 Not reported Bulkier tert-butyl group reduces reactivity; potential for steric hindrance Not specified
1-(9H-Fluoren-2-yl)prop-2-en-1-one α,β-unsaturated ketone at 2 (C₁₆H₁₂O) 220.27 Not reported Conjugated system enables Michael addition; photochemical applications Not specified

*Molecular weight calculated based on formula C₁₅H₁₀Cl₂O.

Functional Group Replacements

  • Amine Derivative : 1-(9H-Fluoren-9-yl)ethan-1-amine (C₁₅H₁₅N, MW 209.29) replaces the ketone with an amine group, drastically altering polarity and enabling hydrogen bonding. This compound is used in pharmaceutical intermediates .
  • Hydroxy Derivative : 1-(9-Hydroxy-9H-fluoren-9-yl)ethan-1-one introduces a hydroxyl group, increasing solubility in polar solvents and enabling coordination chemistry .

Stability and Handling

  • 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone requires storage at 2–8°C due to its sensitivity to thermal degradation, whereas the parent compound (this compound) is stable at room temperature .
  • Chlorinated derivatives (e.g., 1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one) may require inert atmospheres during synthesis to prevent dehalogenation .

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